molecular formula C21H14F3NO2S B11661581 10-(2-methoxybenzoyl)-2-(trifluoromethyl)-10H-phenothiazine

10-(2-methoxybenzoyl)-2-(trifluoromethyl)-10H-phenothiazine

Cat. No.: B11661581
M. Wt: 401.4 g/mol
InChI Key: YOTSRNVMKIBSFV-UHFFFAOYSA-N
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Description

10-(2-methoxybenzoyl)-2-(trifluoromethyl)-10H-phenothiazine is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents. This specific compound is characterized by the presence of a methoxybenzoyl group and a trifluoromethyl group attached to the phenothiazine core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-methoxybenzoyl)-2-(trifluoromethyl)-10H-phenothiazine typically involves multi-step organic reactions. One common method includes the acylation of phenothiazine with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide (CF3I) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

10-(2-methoxybenzoyl)-2-(trifluoromethyl)-10H-phenothiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles like amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Trifluoromethyl iodide (CF3I), nucleophiles (amines, thiols)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted phenothiazines

Scientific Research Applications

10-(2-methoxybenzoyl)-2-(trifluoromethyl)-10H-phenothiazine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as an antipsychotic or antihistamine agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10-(2-methoxybenzoyl)-2-(trifluoromethyl)-10H-phenothiazine involves its interaction with various molecular targets. In the context of its potential antipsychotic activity, the compound may act as a dopamine receptor antagonist, inhibiting the action of dopamine in the brain. This can help alleviate symptoms of psychosis. Additionally, its antihistamine properties may be due to its ability to block histamine receptors, reducing allergic reactions.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Promethazine: A phenothiazine derivative with antihistamine properties.

    Fluphenazine: A phenothiazine derivative used in the treatment of schizophrenia.

Uniqueness

10-(2-methoxybenzoyl)-2-(trifluoromethyl)-10H-phenothiazine is unique due to the presence of both a methoxybenzoyl group and a trifluoromethyl group. These functional groups may enhance its lipophilicity, metabolic stability, and ability to cross biological membranes, potentially leading to improved pharmacokinetic properties compared to other phenothiazine derivatives.

Properties

Molecular Formula

C21H14F3NO2S

Molecular Weight

401.4 g/mol

IUPAC Name

(2-methoxyphenyl)-[2-(trifluoromethyl)phenothiazin-10-yl]methanone

InChI

InChI=1S/C21H14F3NO2S/c1-27-17-8-4-2-6-14(17)20(26)25-15-7-3-5-9-18(15)28-19-11-10-13(12-16(19)25)21(22,23)24/h2-12H,1H3

InChI Key

YOTSRNVMKIBSFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F

Origin of Product

United States

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